1-(Benzofuran-5-YL)piperidine
Description
1-(Benzofuran-5-YL)piperidine is a piperidine derivative featuring a benzofuran substituent attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)piperidine |
InChI |
InChI=1S/C13H15NO/c1-2-7-14(8-3-1)12-4-5-13-11(10-12)6-9-15-13/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
FRXPLUMBOWBPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 1-(Benzofuran-5-YL)piperidine, highlighting differences in substituents, biological activities, and research significance:
Substituent Effects on Receptor Binding
- Hydrophobic Substituents : Compounds like 1-(3-phenylbutyl)piperidine exhibit larger hydrophobic groups (e.g., phenylbutyl chains), which improve binding to S1R ligands by occupying hydrophobic cavities near helices α4 and α3. The orientation of these groups significantly impacts RMSD values (>4 Å in some cases), suggesting flexibility in receptor adaptation .
- Benzofuran vs.
Pharmacological Profiles
- Psychoactive Potential: this compound shares structural motifs with regulated substances like 5-EAPB HCl, which is associated with stimulant and hallucinogenic effects. The piperidine ring may modulate potency compared to simpler amine derivatives .
- Enzyme Inhibition: Derivatives like IM017424 demonstrate that bulky substituents (e.g., indanone-benzyl groups) enable acetylcholinesterase inhibition, highlighting the piperidine scaffold’s adaptability for diverse therapeutic applications .
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